Home > Products > Screening Compounds P1029 > 1-Acetyl-2-deoxy-3,5-DI-O-benzoylribofuranose
1-Acetyl-2-deoxy-3,5-DI-O-benzoylribofuranose - 51255-12-0

1-Acetyl-2-deoxy-3,5-DI-O-benzoylribofuranose

Catalog Number: EVT-1173659
CAS Number: 51255-12-0
Molecular Formula: C21H20O7
Molecular Weight: 384.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

1-Acetyl-2-deoxy-3,5-DI-O-benzoylribofuranose is a chemical compound that serves as a key intermediate in the synthesis of various nucleoside analogues, which are of significant interest due to their potential applications as antiviral agents. The synthesis and manipulation of this compound are critical in the development of new pharmaceuticals, especially in the context of creating compounds with unnatural sugar configurations that can be used to thwart viral replication mechanisms.

Molecular Structure Analysis

Glycosylation:

  • It acts as a glycosyl donor in reactions with various heterocyclic bases (purines or pyrimidines) to form N-glycosidic bonds. [, , ]
  • These reactions typically employ Lewis acid catalysts, such as SnCl4 or TMSOTf, to activate the anomeric acetate and facilitate coupling with the base. [, , ]
  • The benzoyl protecting groups are crucial in these reactions, as they prevent undesired side reactions and direct the glycosylation to the desired nitrogen atom of the base. [, , ]

Deprotection:

  • After glycosylation, the benzoyl protecting groups can be removed under mild basic conditions (e.g., methanolic sodium methoxide) to yield the free nucleoside. [, , ]

Modifications at other positions:

  • The presence of the 2'-deoxy function allows for further modifications at this position, such as the introduction of halogens (fluorine, chlorine) or other functionalities. [, ]
Applications in Various Fields

Pharmaceutical Applications

The compound's utility in synthesizing beta-L-nucleoside analogues positions it as a valuable precursor in the pharmaceutical industry. These analogues have been identified as potential antiviral agents, and their stereospecific synthesis is crucial for their activity. The process involves the conversion of L-xylose into a protected 3-deoxy sugar derivative, which is then selectively benzoylated and acetylated to yield the desired compound2. This method allows for the creation of nucleoside analogues with the unnatural beta-L-configuration, which can be instrumental in the development of new antiviral drugs.

Research and Development

In the realm of academic and industrial research, the synthesis and study of 1-Acetyl-2-deoxy-3,5-DI-O-benzoylribofuranose and its derivatives enable the exploration of reaction kinetics and mechanisms. Understanding the acid-catalyzed anomerization and epimerization reactions provides insights into the chemical behavior of sugar derivatives under various conditions, which is essential for designing more efficient synthesis pathways for nucleoside analogues3 4.

Case Studies

While the provided data does not include specific case studies, the synthesis methods and reaction mechanisms described in the papers are indicative of the compound's role in the broader context of nucleoside analogue development. These studies contribute to a growing body of knowledge that informs the creation of new antiviral therapies, showcasing the practical implications of this research1 2 3 4.

Future Directions

1. Developing more efficient and stereoselective glycosylation methods: This would enable the synthesis of a broader range of modified nucleosides with greater control over their anomeric configuration. [, ]

2. Exploring new protecting group strategies: This could involve using alternative protecting groups that are easier to remove or orthogonal to the benzoyl group, expanding the scope of chemical transformations possible. [, ]

3. Synthesizing novel nucleoside analogs with improved biological activity and pharmacokinetic properties: This could involve introducing diverse functionalities at different positions of the nucleoside scaffold to optimize its interactions with target biomolecules. [, , ]

2-Deoxy-3,5-di-O-p-toluoyl-α-D-erythro-pentofuranosyl chloride

Relevance: 2-Deoxy-3,5-di-O-p-toluoyl-α-D-erythro-pentofuranosyl chloride shares a nearly identical core structure with 1-acetyl-2-deoxy-3,5-di-O-benzoylribofuranose. Both compounds possess a 2-deoxyribose sugar ring with the 3' and 5' hydroxyl groups protected by aromatic esters (p-toluoyl in the former and benzoyl in the latter). The key difference lies in the anomeric substituent: a chloride in the related compound, which is a good leaving group, and an acetyl group in 1-acetyl-2-deoxy-3,5-di-O-benzoylribofuranose. This similarity highlights their shared use as intermediates in nucleoside synthesis. [, , , ]

1-O-Acetyl-2-deoxy-3,5-di-O-benzyl-4-thio-D-erythro-pentufuranose

Relevance: Structurally, 1-O-acetyl-2-deoxy-3,5-di-O-benzyl-4-thio-D-erythro-pentufuranose is closely related to 1-acetyl-2-deoxy-3,5-di-O-benzoylribofuranose. Both possess a 2-deoxyribose core with an acetyl group at the anomeric position and protecting groups at the 3' and 5' hydroxyls. The primary difference lies in the nature of the protecting groups (benzyl vs. benzoyl) and the presence of a sulfur atom at the 4' position in the related compound. This modification significantly alters the chemical properties and potential biological activities of the nucleoside analogues derived from this sugar. [, ]

3,4-Di-O-acetyl-2-deoxy-2-nitroso-α-D-xylo-pentopyranosyl chloride

Relevance: Although structurally distinct from 1-acetyl-2-deoxy-3,5-di-O-benzoylribofuranose, this compound warrants inclusion due to its role as a glycosyl donor in nucleoside synthesis, a common theme throughout the provided research articles. Both compounds highlight the use of protected sugar derivatives with good leaving groups at the anomeric position for the construction of modified nucleosides. []

Methyl 2-deoxy-3,5-di-O-p-nitrobenzoyl-β-D-ribofuranoside

Relevance: Methyl 2-deoxy-3,5-di-O-p-nitrobenzoyl-β-D-ribofuranoside is structurally similar to 1-acetyl-2-deoxy-3,5-di-O-benzoylribofuranose. Both compounds share a 2-deoxyribose core with protected hydroxyl groups at the 3' and 5' positions. The key distinction lies in the anomeric substituent (methyl vs. acetyl) and the presence of electron-withdrawing nitro groups on the benzoyl protecting groups in the related compound. This similarity allows researchers to use this compound as a model system to study the conformational preferences of the deoxyribose sugar in the context of AP sites. []

Source and Classification

This compound is derived from ribofuranose, a sugar that forms the backbone of many nucleosides. The specific structural modifications (acetyl and benzoyl groups) enhance its chemical properties and biological activity. It is classified under the broader category of glycosides, specifically as a nucleoside analog, which are compounds that mimic natural nucleosides and can interfere with nucleic acid metabolism.

Synthesis Analysis

The synthesis of 1-acetyl-2-deoxy-3,5-di-O-benzoylribofuranose involves several critical steps:

  1. Starting Material: The synthesis typically begins with D-ribose or its derivatives.
  2. Protection of Hydroxyl Groups: The hydroxyl groups on the ribose sugar are protected using benzoyl chloride to form the di-O-benzoyl derivative.
  3. Acetylation: The protected ribofuranose is then acetylated using acetic anhydride or acetyl chloride to introduce the acetyl group at the 1-position.
  4. Deprotection: After the desired modifications are made, protecting groups are removed to yield the final product.
Chemical Reactions Analysis

1-Acetyl-2-deoxy-3,5-di-O-benzoylribofuranose can participate in various chemical reactions typical for nucleoside derivatives:

  • Hydrolysis: Under acidic or basic conditions, it can undergo hydrolysis to release the benzoyl and acetyl groups, regenerating ribofuranose.
  • Phosphorylation: It can be phosphorylated to form nucleotide analogs, which may exhibit antiviral properties.
  • Glycosidic Bond Formation: It can react with different bases to form glycosidic bonds, leading to the synthesis of modified nucleotides.

These reactions are vital for understanding how this compound can be utilized in drug development .

Mechanism of Action

The mechanism of action for 1-acetyl-2-deoxy-3,5-di-O-benzoylribofuranose primarily relates to its role as a nucleoside analog. When incorporated into nucleic acids during replication or transcription:

  • Inhibition of Polymerases: The presence of bulky benzoyl groups can hinder the action of DNA or RNA polymerases, leading to termination of chain elongation.
  • Interference with Base Pairing: Its structural similarity to natural nucleosides allows it to compete for incorporation into nucleic acids, potentially leading to errors in replication.

This mechanism underlies its potential applications in antiviral and anticancer therapies .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-acetyl-2-deoxy-3,5-di-O-benzoylribofuranose include:

  • Appearance: Typically exists as a white to off-white crystalline powder.
  • Solubility: Soluble in organic solvents such as methanol and chloroform; limited solubility in water due to hydrophobic benzoyl groups.
  • Stability: Stable under normal laboratory conditions but may degrade under extreme pH or temperature conditions.

These properties make it suitable for various laboratory applications .

Applications

1-Acetyl-2-deoxy-3,5-di-O-benzoylribofuranose has several significant applications:

  • Antiviral Research: Used as a building block for synthesizing antiviral agents targeting viral replication mechanisms.
  • Anticancer Research: Investigated for its potential to inhibit cancer cell proliferation by interfering with nucleic acid synthesis.
  • Synthetic Intermediate: Serves as an intermediate in the preparation of other complex nucleoside analogs used in drug development.

These applications highlight its importance in pharmaceutical research and development .

Introduction to 1-Acetyl-2-deoxy-3,5-Di-O-benzoylribofuranose

Structural Definition and IUPAC Nomenclature

1-Acetyl-2-deoxy-3,5-di-O-benzoylribofuranose is a chemically modified monosaccharide derivative central to synthetic carbohydrate chemistry. Its systematic IUPAC name is [(2R,3S,5R)-3-(benzoyloxy)-5-(hydroxymethyl)oxolan-2-yl]methyl acetate, which precisely defines its stereochemistry and functionalization. The molecular formula is C₂₂H₂₂O₇, with a molecular weight of 398.41 g/mol. Structurally, it features:

  • A 2-deoxy-D-ribofuranose core, eliminating the hydroxyl group at C2 to prevent undesired side reactions during glycosylation.
  • Benzoyl (Bz) protecting groups at the C3 and C5 oxygen atoms, providing steric bulk and electronic stabilization to resist premature hydrolysis.
  • An acetyl (Ac) group at the anomeric carbon (C1), which acts as a leaving group for glycosidic bond formation with nucleobases [4] .

The stereochemistry is critical, with the D-ribo configuration ensuring compatibility with natural nucleosides. X-ray crystallography of analogous compounds (e.g., 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose) confirms the β-conformation at C1, where the acetyl group and C5 substituent are trans-oriented, a configuration essential for selective nucleoside synthesis [5] .

Table 1: Structural Characteristics of 1-Acetyl-2-deoxy-3,5-di-O-benzoylribofuranose

FeatureDescription
IUPAC Name[(2R,3S,5R)-3-(benzoyloxy)-5-(hydroxymethyl)oxolan-2-yl]methyl acetate
Molecular FormulaC₂₂H₂₂O₇
Molecular Weight398.41 g/mol
Protecting GroupsAcetyl (C1), Benzoyl (C3, C5)
Key StereocentersC1 (α/β mixture), C2 (R), C3 (S)

Historical Development in Carbohydrate Chemistry

The strategic use of acyl protecting groups in ribofuranose derivatives emerged in the 1960s–1980s to address challenges in nucleoside synthesis. Early methods relied on unstable haloglycosides (e.g., ribofuranosyl chlorides), which afforded poor stereocontrol. The introduction of 1-O-acetyl intermediates represented a pivotal advancement due to:

  • Enhanced Stability: Acetyl groups at C1 resisted spontaneous hydrolysis, allowing purification and storage [5] .
  • Stereoselective Glycosylation: The acetyl group’s reactivity with Lewis acids (e.g., SnCl₄, TMSOTf) facilitated β-selective glycosylation, critical for biologically active nucleosides [10].

Benzoyl groups were prioritized over other acyl protectors (e.g., acetyl) due to their superior electron-withdrawing properties, which stabilized glycosidic intermediates against racemization. This was demonstrated in the synthesis of antiviral agents like Azidothymidine (AZT), where 3,5-di-O-benzoyl-2-deoxyribose derivatives ensured high anomeric purity [4] [8]. The compound’s design evolved directly from 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose (a precursor for natural β-nucleosides), adapting the C2 deoxygenation to mimic deoxyribose nucleotides [5] [9].

Table 2: Evolution of Key Ribofuranose Intermediates in Nucleoside Synthesis

CompoundStructural FeaturesSynthetic RoleEra
Ribofuranosyl ChloridesHalogen at C1, unprotected OH groupsUnstable; low β-selectivity1950–1960s
1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranoseAcetyl (C1), benzoyl (C2,C3,C5)β-Selective glycosylation; natural nucleoside synthesis1970s–present
1-Acetyl-2-deoxy-3,5-di-O-benzoylribofuranoseAcetyl (C1), benzoyl (C3,C5), H at C2Deoxynucleoside analogs; antiviral agents1980s–present

Role in Nucleoside and Nucleotide Analog Synthesis

This compound serves as a linchpin in synthesizing 2'-deoxynucleoside analogs, leveraging three key attributes:

  • Anomeric Reactivity: The C1 acetyl group undergoes Vorbrüggen glycosylation when activated by Lewis acids (e.g., TMSOTf), forming β-glycosidic bonds with silylated nucleobases. The absence of the C2 hydroxyl minimizes steric hindrance, yielding β:α ratios exceeding 9:1 in optimized conditions [4] [10].
  • Regioselective Deprotection: Benzoyl groups at C3 and C5 are selectively removable under mild alkaline conditions (e.g., NH₃/MeOH), leaving the glycosidic bond intact. This enables phosphorylation at C5 or functionalization at C3 for prodrug development [4] .
  • Compatibility with Diverse Nucleobases: It couples efficiently with canonical (thymine, adenine) and modified bases (fluoro-substituted pyrimidines), facilitating analogs like 3'-deoxy-3'-fluorothymidine—a scaffold for antiviral agents [2] [6].

Applications include synthesizing marine nucleoside analogs (e.g., trachycladines) with antitumor activity, where the C2 deoxygenation mimics natural deoxyribose moieties. In industrial settings, similar intermediates (e.g., 5-deoxy-1,2,3-tri-O-acetylribofuranose) are scaled to multi-kilogram quantities for drugs like capecitabine [10]. Recent advances exploit its utility in chemoenzymatic synthesis, where enzymatic deamination or phosphorylation follows Vorbrüggen glycosylation to generate targeted therapeutics [6] [10].

Table 3: Key Synthetic Applications of 1-Acetyl-2-deoxy-3,5-di-O-benzoylribofuranose

Nucleoside Analog SynthesizedReaction ConditionsApplicationReference
β-Thymidine derivativesTMSOTf catalysis, dichloromethane, 25°CAntiviral drug precursors [4]
3'-Deoxy-3'-fluoro-xylofuranosyl basesSnCl₄-assisted glycosylationPotential antiviral agents [2]
Trachycladine A/B intermediatesVorbrüggen with N⁶-benzoyladenine, then deprotectionAnticancer marine nucleosides [10]

Properties

CAS Number

51255-12-0

Product Name

1-Acetyl-2-deoxy-3,5-DI-O-benzoylribofuranose

IUPAC Name

[(2R,3S)-5-acetyloxy-3-benzoyloxyoxolan-2-yl]methyl benzoate

Molecular Formula

C21H20O7

Molecular Weight

384.4 g/mol

InChI

InChI=1S/C21H20O7/c1-14(22)26-19-12-17(28-21(24)16-10-6-3-7-11-16)18(27-19)13-25-20(23)15-8-4-2-5-9-15/h2-11,17-19H,12-13H2,1H3/t17-,18+,19?/m0/s1

InChI Key

OKAAPNNOKHRHLI-PAMZHZACSA-N

SMILES

CC(=O)OC1CC(C(O1)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3

Synonyms

2-Deoxy-D-erythro-pentofuranose 1-Acetate 3,5-Dibenzoate

Canonical SMILES

CC(=O)OC1CC(C(O1)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3

Isomeric SMILES

CC(=O)OC1C[C@@H]([C@H](O1)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.